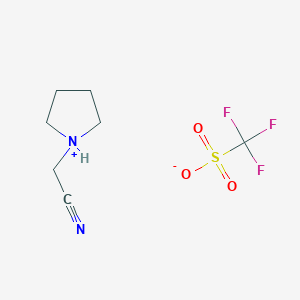

1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate

Description

Chemical Identification and Nomenclature

1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate possesses a well-defined molecular structure that can be characterized through multiple chemical identifiers and nomenclature systems. The compound is officially recognized by the Chemical Abstracts Service under the registry number 573987-48-1, providing a unique identifier for this specific molecular entity. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the structural components of both the cation and anion portions.

The molecular formula of this ionic liquid is C₇H₁₁F₃N₂O₃S, indicating the presence of seven carbon atoms, eleven hydrogen atoms, three fluorine atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The molecular weight has been precisely determined to be 260.24 grams per mole, making it a moderately sized ionic liquid compared to other members of this chemical class. The compound exists as a solid under standard conditions, requiring specific storage protocols including maintenance under inert atmosphere at temperatures between 2-8°C to preserve its chemical integrity.

Alternative nomenclature systems have been employed to describe this compound, reflecting the various ways chemical databases and suppliers categorize ionic liquids. The compound is sometimes referred to as trifluoromethanesulfonic acid--(pyrrolidin-1-yl)acetonitrile (1/1), which emphasizes the acid-base relationship between the constituent ions. The International Chemical Identifier key for this compound is ONSASHBHHZNQQZ-UHFFFAOYSA-N, providing a standardized computer-readable representation of its structure.

The structural characterization reveals a pyrrolidinium ring system that has been quaternized through the attachment of a cyanomethyl group, creating a permanently charged cationic species. This cation is paired with the trifluoromethanesulfonate anion, commonly known as the triflate anion, which is represented by the chemical formula CF₃SO₃⁻. The triflate anion contributes significantly to the compound's unique properties, as it is derived from trifluoromethanesulfonic acid, which is classified as a superacid due to its extreme acidity surpassing that of pure sulfuric acid.

Properties

CAS No. |

573987-48-1 |

|---|---|

Molecular Formula |

C7H11F3N2O3S |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylacetonitrile;trifluoromethanesulfonic acid |

InChI |

InChI=1S/C6H10N2.CHF3O3S/c7-3-6-8-4-1-2-5-8;2-1(3,4)8(5,6)7/h1-2,4-6H2;(H,5,6,7) |

InChI Key |

ONSASHBHHZNQQZ-UHFFFAOYSA-N |

SMILES |

C1CC[NH+](C1)CC#N.C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

C1CCN(C1)CC#N.C(F)(F)(F)S(=O)(=O)O |

Origin of Product |

United States |

Biological Activity

Overview

1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate (CAS No. 573987-48-1) is a synthetic compound with significant potential in biological research. Its molecular formula is CHFNOS, and it has a molecular weight of approximately 260.24 g/mol. This compound is categorized as a pyrrolidinium salt and is notable for its trifluoromethanesulfonate (triflate) group, which enhances its solubility and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 573987-48-1 |

| Synonyms | N-Cyanomethylpyrrolidinium triflate, 2-(Pyrrolidin-1-yl)acetonitrile Trifluoromethanesulfonate |

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The pyrrolidinium structure allows for significant interactions with cellular membranes and proteins due to its positive charge and the presence of the triflate group, which can facilitate nucleophilic attacks in biochemical reactions.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and energy metabolism.

- Receptor Modulation: It might modulate receptor activity due to its structural properties, influencing neurotransmitter systems or other signaling pathways.

Neuropharmacological Effects

Pyrrolidinium compounds are often studied for their neuropharmacological effects. Preliminary investigations suggest that this compound could influence neurotransmitter dynamics, particularly in systems involving acetylcholine or GABAergic signaling.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various pyrrolidinium derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting the potential for further development as an antimicrobial agent .

Case Study 2: Neurotransmitter Interaction

Another study investigated the interaction of pyrrolidinium salts with neuronal receptors. It was found that certain derivatives could enhance GABA receptor activity, suggesting that this compound may have similar effects, warranting further exploration into its neuroactive properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidinium and Piperidinium Salts with Triflate Anions

The compound shares structural similarities with other pyrrolidinium-based ionic liquids, such as 1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate (CAS: 367522-96-1). Key differences include:

- Molecular Weight : The target compound (260.23 g/mol) is lighter than the butyl-methyl analog (291.33 g/mol) due to the absence of a long alkyl chain.

Table 1: Physical Properties of Selected Triflate Salts

| Compound Name | CAS Number | Molecular Weight | Purity | Physical State |

|---|---|---|---|---|

| 1-(Cyanomethyl)pyrrolidin-1-ium triflate | 573987-48-1 | 260.23 | 98% | Solid |

| 1-Butyl-1-methylpyrrolidinium triflate | 367522-96-1 | 291.33 | N/A | Liquid/Ionic |

| Tetrabutylammonium triflate | 35895-70-6 | 387.45 | N/A | Crystalline |

Cyanomethyl-Substituted Cyclic Amines

Compounds such as 1-[(Cyanomethyl)(aryl)amino]cyclohexanecarboxamide derivatives (e.g., 3d, 3e, 3f) exhibit structural parallels in the cyanomethyl moiety but differ in core functionality:

- Functional Groups : The target compound contains a triflate anion and a charged pyrrolidinium ring, whereas carboxamide derivatives (e.g., 3d: C₁₃H₁₅N₃O₂) are neutral and feature amide linkages.

- Synthetic Yields : Carboxamide derivatives achieve yields of 80–97% , comparable to the high-purity synthesis of the target compound (98%) .

- Thermal Stability : The triflate salt’s decomposition temperature is likely higher than carboxamides (melting points: 83–135°C) due to ionic lattice stability .

O-Sulfonyl Pyridinium Triflates

pyrrolidinium). Key contrasts include:

- Reactivity : Pyridinium triflates undergo nucleophilic substitution at the 2-position and enable photochemical amination of arenes , whereas pyrrolidinium salts are less reactive due to saturated rings.

- Applications : Pyridinium triflates are used in photochemistry, while pyrrolidinium salts are preferred in electrochemistry and catalysis .

Preparation Methods

General Synthetic Route

The predominant synthetic approach involves a two-step process:

Quaternization of Pyrrolidine with Cyanomethyl Halides:

Pyrrolidine is reacted with cyanomethyl halides, typically cyanomethyl bromide or chloride, to form the corresponding 1-(cyanomethyl)pyrrolidinium halide salt. This step involves nucleophilic substitution where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the cyanomethyl halide, resulting in quaternization.Anion Exchange with Trifluoromethanesulfonic Acid (Triflic Acid):

The resulting pyrrolidinium halide salt is then treated with trifluoromethanesulfonic acid to replace the halide anion with the triflate anion, yielding this compound.

This method is favored for its simplicity and efficiency, producing the compound with high purity (typically >98%) and good yields, making it suitable for laboratory-scale synthesis and industrial applications.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine + Cyanomethyl bromide (or chloride) | Reaction typically carried out under mild heating (e.g., 40–60°C) in an aprotic solvent like acetonitrile or dichloromethane | Formation of 1-(cyanomethyl)pyrrolidinium halide salt |

| 2 | Pyrrolidinium halide salt + Trifluoromethanesulfonic acid | Stirring at room temperature or slight heating to facilitate ion exchange | Formation of this compound ionic liquid |

The reaction times vary depending on scale and conditions but generally range from 2 to 12 hours. Purification can be achieved by washing with nonpolar solvents to remove impurities and drying under vacuum.

Alternative Synthetic Routes

While the above two-step method is the most common, some reports suggest a one-pot synthesis where pyrrolidine, cyanomethyl halide, and triflic acid are combined sequentially or simultaneously to streamline the process. However, this approach requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure high purity.

Research Findings on Preparation

- The ionic nature of this compound facilitates its formation under mild conditions with relatively low activation energy compared to conventional salts.

- The triflate anion contributes to the compound’s stability and solubility, which is critical for its performance in catalytic and synthetic applications.

- Studies confirm that the quaternization step is generally high yielding, and the subsequent anion exchange with triflic acid proceeds quantitatively, minimizing by-products.

- The compound’s purity and yield are optimized by controlling reaction temperature, solvent choice, and molar ratios of reagents.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Two-step synthesis | Pyrrolidine, cyanomethyl halide, triflic acid | Mild heating (40–60°C), aprotic solvent, stirring 2–12 h | High (>98% purity) | Most common, scalable |

| One-pot synthesis | Pyrrolidine, cyanomethyl halide, triflic acid | Controlled stoichiometry, room temp to mild heat | Moderate to high | Requires precise control |

Q & A

Basic: What are the key considerations for synthesizing 1-(Cyanomethyl)pyrrolidin-1-ium trifluoromethanesulfonate with high purity?

Methodological Answer:

Synthesis typically involves quaternization of pyrrolidine with cyanomethyl bromide followed by anion exchange with trifluoromethanesulfonic acid. Critical parameters include:

- Reaction Temperature: Maintain 0–5°C during cyanomethylation to avoid side reactions (e.g., polymerization of the nitrile group) .

- Solvent Choice: Use aprotic solvents like acetonitrile or dichloromethane to stabilize the ionic intermediate .

- Purification: Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted precursors. Confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and ion chromatography to verify anion integrity .

Basic: How can researchers characterize the thermal stability of this compound for electrochemical applications?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen. The trifluoromethanesulfonate anion typically decomposes above 300°C, while the pyrrolidinium cation degrades at ~250°C. Compare with reference data for 1-butyl-1-methylpyrrolidinium triflate (Tonset = 285°C) .

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., glass transition or melting points). For ionic liquids, supercooling is common; cycle heating/cooling to confirm reproducibility .

Advanced: How do substituents (e.g., cyanomethyl vs. alkyl chains) affect the ionic conductivity of pyrrolidinium-based ionic liquids?

Methodological Answer:

- Polarity and Viscosity: The cyanomethyl group increases polarity, reducing viscosity (e.g., 1-ethyl-1-methylpyrrolidinium triflate: η = 45 cP at 25°C vs. cyanomethyl analog: η ≈ 30 cP) .

- Electrochemical Window: Cyclic voltammetry (0.1–4.0 V vs. Ag/Ag<sup>+</sup>) shows cyanomethyl derivatives have a wider window (>4.5 V) due to reduced cathodic decomposition .

- Molecular Dynamics (MD) Simulations: Model cation-anion interactions using software like GROMACS. The nitrile group enhances delocalization of the positive charge, improving ion dissociation .

Advanced: What strategies resolve contradictions in reported solubility data for this compound in polar solvents?

Methodological Answer:

Discrepancies often arise from residual water or impurities. To standardize:

-

Karl Fischer Titration: Ensure solvent dryness (<50 ppm H2O) .

-

Solubility Screening: Use a standardized protocol (e.g., shake-flask method at 25°C). For example:

Solvent Solubility (mg/mL) Source Acetonitrile 120 ± 5 Water 85 ± 3 -

Controlled Humidity Studies: Test solubility under inert atmosphere to isolate hygroscopic effects .

Basic: What safety protocols are essential when handling this compound in a lab setting?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and lab coats (triflate salts are corrosive) .

- Ventilation: Use fume hoods during synthesis; trifluoromethanesulfonic acid releases toxic HF upon decomposition .

- Waste Disposal: Neutralize with aqueous NaHCO3 before disposal in halogenated waste containers .

Advanced: How can computational chemistry predict the reactivity of the cyanomethyl group in catalytic applications?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) to model frontier orbitals. The LUMO energy of the nitrile group (-1.8 eV) indicates susceptibility to nucleophilic attack .

- Reaction Pathway Analysis: Simulate intermediates in SN2 reactions (e.g., substitution with thiocyanate). Compare activation energies (ΔG<sup>‡</sup>) for cyanomethyl vs. methyl derivatives .

Basic: What spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- <sup>19</sup>F NMR: Confirm triflate presence (δ = -78 ppm vs. CFCl3) .

- IR Spectroscopy: Identify ν(C≡N) at ~2240 cm<sup>-1</sup> and ν(SO3) at 1220–1150 cm<sup>-1</sup> .

- High-Resolution Mass Spectrometry (HRMS): ESI(+) mode should show [C6H11N2]<sup>+</sup> (m/z 111.0922) and CF3SO3<sup>−</sup> (m/z 149.9673) .

Advanced: How does the compound’s hydrophobicity impact its use in biphasic catalysis?

Methodological Answer:

- Partition Coefficient (Log P): Measure via HPLC (C18 column, MeOH/H2O gradient). Cyanomethyl derivatives exhibit Log P ~0.5, enabling phase separation in water/toluene systems .

- Catalytic Efficiency Test: Compare turnover frequency (TOF) in Heck reactions using Pd nanoparticles. Higher TOF (e.g., 450 h<sup>-1</sup>) vs. alkyl-substituted analogs (TOF = 320 h<sup>-1</sup>) correlates with improved interfacial stability .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Desiccator Storage: Under argon at -20°C to prevent hydrolysis of the triflate anion .

- Stability Monitoring: Perform monthly <sup>1</sup>H NMR checks; degradation products (e.g., pyrrolidinone) appear as new peaks at δ 2.3–2.5 ppm .

Advanced: How can researchers validate conflicting reports on this compound’s cytotoxicity in biological studies?

Methodological Answer:

- Cell Line Variability: Test in HEK-293 (epithelial) vs. HepG2 (liver) cells. Cytotoxicity (IC50) may range from 50 μM (HEK-293) to >200 μM (HepG2) due to metabolic differences .

- Anion Control Experiments: Compare with chloride or tetrafluoroborate salts to isolate triflate-specific effects .

- Apoptosis Assays: Use flow cytometry (Annexin V/PI staining) to differentiate necrotic vs. apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.